8-(Trifluoromethyl)quinolin-6-amine
Description
Properties
IUPAC Name |
8-(trifluoromethyl)quinolin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-5-7(14)4-6-2-1-3-15-9(6)8/h1-5H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGZHUXKLHEFJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00738371 | |
| Record name | 8-(Trifluoromethyl)quinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00738371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1080640-91-0 | |
| Record name | 8-(Trifluoromethyl)quinolin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00738371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways of 8 Trifluoromethyl Quinolin 6 Amine and Its Derivatives
Novel Synthetic Routes to 8-(Trifluoromethyl)quinolin-6-amine
Recent advancements in organic synthesis have led to the development of innovative and efficient methods for constructing the this compound scaffold. These routes often aim to improve yields, reduce reaction steps, and employ more environmentally friendly conditions.
Utilization of Trifluoromethyl Ynones as Precursors
One of the novel approaches involves the use of trifluoromethyl ynones as starting materials. This method provides a direct pathway to the quinoline (B57606) core through a cascade of reactions.
The synthesis commences with a Michael-type addition, a fundamental carbon-carbon bond-forming reaction. masterorganicchemistry.com In this step, a suitable nucleophile adds to the β-carbon of the trifluoromethyl ynone, which is an α,β-unsaturated ketone. masterorganicchemistry.com This conjugate addition is driven by the formation of a more stable single bond from a pi bond. masterorganicchemistry.com The initial adduct then undergoes an intramolecular cyclization. This cyclization is often a spontaneous or catalyzed process that leads to the formation of the quinoline ring system. nih.gov The mechanism involves the nucleophilic attack of an amino group onto a carbonyl, followed by dehydration to form the aromatic quinoline ring. This cascade process, combining a Michael addition with a cyclization, offers an efficient route to highly substituted quinolines. nih.gov
A significant advantage of some of these novel synthetic routes is the avoidance of transition metal catalysts. nih.govresearchgate.net This is beneficial as it eliminates the risk of metal contamination in the final product and often simplifies the purification process. Furthermore, some procedures are designed to be "column chromatography-free," meaning the desired product can be isolated through simple filtration or crystallization, which is highly desirable for large-scale synthesis due to reduced cost and solvent waste. orgsyn.org
Electrophilic Aromatic Substitution Catalyzed by Sulfuric Acid
A classic and widely used method for the functionalization of aromatic rings is electrophilic aromatic substitution (SEAr). wikipedia.org In the context of synthesizing quinoline derivatives, this reaction can be employed to introduce substituents onto the benzene (B151609) ring portion of the quinoline nucleus.
The use of sulfuric acid as a catalyst is common in nitration and sulfonation reactions. masterorganicchemistry.comlibretexts.org For instance, in a nitration reaction, sulfuric acid protonates nitric acid to generate the highly reactive nitronium ion (NO₂⁺), which then acts as the electrophile. masterorganicchemistry.comlibretexts.org The aromatic ring of a pre-existing quinoline derivative can then attack this electrophile, leading to the formation of a nitro-substituted quinoline after deprotonation restores aromaticity. wikipedia.org The position of substitution is directed by the existing substituents on the quinoline ring. The trifluoromethyl group is a deactivating, meta-directing group, while the amine group is an activating, ortho-, para-directing group. The interplay of these directing effects will determine the final regiochemistry of the substitution.
| Reagent | Catalyst | Electrophile | Product Type |
| Nitric Acid (HNO₃) | Sulfuric Acid (H₂SO₄) | Nitronium Ion (NO₂⁺) | Nitro-substituted quinoline |
| Fuming Sulfuric Acid (SO₃ in H₂SO₄) | Sulfuric Acid (H₂SO₄) | Sulfur Trioxide (SO₃) | Sulfonated quinoline |
Strategies Involving Pentafluoropropen-2-ol
Another innovative strategy for the synthesis of trifluoromethyl-substituted quinolines utilizes pentafluoropropen-2-ol as a key building block. This approach involves a sequence of well-established organic reactions.
The synthesis can be initiated with a Mannich-type reaction, where an amine, a non-enolizable aldehyde (or its equivalent), and a carbon acid react to form a β-amino carbonyl compound. In this context, a derivative of pentafluoropropen-2-ol could act as the carbon acid component.
Following the Mannich addition, an intramolecular Friedel-Crafts reaction is employed to construct the quinoline ring system. nih.govmasterorganicchemistry.com This reaction involves the cyclization of an aromatic ring onto a tethered electrophilic carbon, typically catalyzed by a Lewis acid or a strong protic acid. nih.govyoutube.com The success of this intramolecular cyclization often depends on the length of the tether, with the formation of five- and six-membered rings being the most favorable. masterorganicchemistry.com Finally, an aromatization step, which may involve oxidation or elimination, yields the fully aromatic this compound.
Considerations for Green Chemistry in Synthetic Protocols
The development of environmentally benign synthetic methods for quinoline derivatives is a key focus in modern chemistry. acs.org Traditional methods for synthesizing the quinoline scaffold often involve high temperatures and expensive starting materials. acs.org Green chemistry principles aim to mitigate these issues by employing more efficient energy sources, less hazardous solvents, and renewable, eco-friendly catalysts. acs.org
Key strategies in the green synthesis of quinolines include:
Use of Water as a Solvent: Water is a cheap, non-toxic, and non-flammable solvent that can enhance reactivity and selectivity in certain organic reactions, including the formation of Schiff bases. recentscientific.com Its use eliminates the need for drying reagents and reduces energy consumption. recentscientific.com
Efficient Catalysis: The use of reusable catalysts, such as metal-free microporous organic polymers, can improve the atom economy and sustainability of quinoline synthesis. acs.org
Energy-Efficient Methods: Exploring alternative energy sources to conventional heating can lead to more environmentally friendly protocols. acs.org
An example of a green synthetic approach is the condensation of salicylaldehyde (B1680747) with various amines in an aqueous medium to form Schiff bases. This method has been shown to provide good yields, reduce reaction times, and minimize the formation of byproducts compared to conventional procedures. recentscientific.com
Derivatization Strategies of this compound
The this compound scaffold can be modified at several positions to generate a library of derivatives with diverse properties. Key strategies include reactions involving the amine group and substitutions on the quinoline ring.
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (azomethine group). They are typically formed through the condensation of a primary amine with an aldehyde or ketone. recentscientific.comresearchgate.netnih.gov Schiff bases derived from aminoquinolines are valuable as chelating ligands and have been studied for their biological activities. nih.govsaudijournals.comasianpubs.org The formation of the azomethine bond is often confirmed by spectroscopic methods such as IR and NMR. unilag.edu.ng
The general reaction for Schiff base formation is a nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. recentscientific.com
General Reaction for Schiff Base Synthesis
| Reactant 1 | Reactant 2 | Product |
|---|
A common method for synthesizing Schiff bases from 6-aminoquinolines involves a condensation reaction with salicylaldehyde or its substituted derivatives. recentscientific.comsaudijournals.comresearchgate.net These reactions can be carried out under various conditions, including refluxing in ethanol, often with a catalyst. saudijournals.com A newer, more environmentally friendly approach involves stirring the reactants in water at room temperature. recentscientific.com
For instance, new Schiff bases have been successfully prepared through the condensation of substituted salicylaldehydes with amino acids, a reaction analogous to that with aminoquinolines. researchgate.netsaudijournals.comresearchgate.net These syntheses sometimes employ a catalyst, such as sodium hydroxide, to facilitate the reaction. researchgate.netsaudijournals.com
The nature of the substituents on both the aminoquinoline and the salicylaldehyde can significantly impact the reaction and the properties of the resulting Schiff base. The electronic effects of these substituents can alter the nucleophilicity of the amine and the electrophilicity of the carbonyl carbon, thereby influencing reaction rates and yields.
The biological activity of the final Schiff base product is also heavily dependent on the type of substituent attached to the aromatic rings. scialert.net For example, studies on Schiff bases derived from 2-aminophenol (B121084) have shown that substituents like bromine and nitro groups affect their antimicrobial properties. unilag.edu.ngscialert.net The presence of different substituents can also lead to tautomerism (e.g., keto-enol tautomerism) in the Schiff base, which can be observed through electronic absorption spectra. unilag.edu.ng
Effect of Substituents on Schiff Base Properties
| Substituent | Potential Influence | Reference |
|---|---|---|
| Electron-withdrawing (e.g., -NO2) | May decrease the nucleophilicity of the amine, potentially affecting reaction rate. Can influence biological activity. | unilag.edu.ngscialert.net |
| Electron-donating | May increase the nucleophilicity of the amine, potentially increasing reaction rate. |
The trifluoromethyl group on the quinoline ring is generally stable. However, nucleophilic aromatic substitution (SNA) can occur on aromatic rings that are activated by electron-withdrawing groups. masterorganicchemistry.com In the context of polyfluorinated aromatic compounds, fluorine atoms can act as leaving groups. masterorganicchemistry.commdpi.com The reaction is facilitated because the rate-determining step is the initial attack of the nucleophile on the electron-poor ring, not the cleavage of the strong carbon-fluorine bond. masterorganicchemistry.com
The presence of the highly electronegative fluorine atoms makes the aromatic ring susceptible to attack by nucleophiles such as alcohols, amines, and thiols. mdpi.com This allows for the controlled modification of the fluorine-substituted positions. For example, in perfluorophenyl quinolines, a phenol (B47542) can displace a fluorine atom at the para position under basic conditions to form an ether linkage. mdpi.com While direct substitution on a trifluoromethyl group is not typical, the principles of SNA are highly relevant for other fluorinated positions on the quinoline ring or on aryl substituents attached to it.
The amine group at the 6-position of 8-(trifluoromethyl)quinoline (B1315200) is a key site for functionalization. researchgate.net Beyond Schiff base formation, this amine can undergo various transformations to introduce new functional groups and build more complex molecules.
One important strategy involves using the 8-aminoquinoline (B160924) moiety as a bidentate directing group to facilitate C-H bond activation at other positions on the quinoline ring. researchgate.net For example, the amine can be first converted into an amide or a sulfonamide. The nitrogen of this new group, along with the quinoline nitrogen, can then chelate to a metal catalyst (like palladium or copper), directing the functionalization to a specific C-H bond, such as at the C5 position. researchgate.netnih.gov This allows for the introduction of various groups, including aryl and carboxyl groups, onto the quinoline core. researchgate.netnih.gov
Furthermore, the amine group itself can be modified through postsynthetic modification techniques. For example, amine-functionalized materials have been further modified with reagents like methacrylic anhydride (B1165640) through nucleophilic substitution reactions to introduce new functionalities. rsc.org
Preparation of Amino Acid Conjugates
The conjugation of amino acids to a parent drug molecule is a well-established prodrug strategy to improve pharmacokinetic properties, such as solubility and membrane permeability, and to potentially target specific transporters. The synthesis of amino acid conjugates of 8-quinolinamines, including by extension this compound, typically involves the formation of an amide bond between the 6-amino group of the quinoline and the carboxylic acid of an amino acid.
A prevalent method for this conjugation involves the use of protected amino acids and a coupling agent. For instance, N-α-butoxycarbonyl (Boc) or N-α-carbobenzyloxy (Cbz) protected amino acids are commonly employed to prevent self-coupling of the amino acid. The coupling reaction is often facilitated by a carbodiimide, such as 1,3-dicyclohexylcarbodiimide (DCC), in an appropriate solvent like dichloromethane (B109758) (CH2Cl2). mdpi.comresearchgate.net The reaction proceeds through the activation of the amino acid's carboxyl group by DCC, forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amino group of the quinoline derivative. The final step involves the deprotection of the amino acid's N-terminus, typically using trifluoroacetic acid (TFA) for Boc groups or hydrogenation for Cbz groups, to yield the desired amino acid conjugate. researchgate.net
Alternative coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can also be utilized. researchgate.net For more complex syntheses, particularly for creating peptide conjugates, solid-phase synthesis methodologies may be employed. researchgate.net In this approach, the protected amino acid is first anchored to a solid support resin, followed by sequential coupling and deprotection steps to build the desired peptide chain, which is then cleaved from the resin and conjugated to the quinoline moiety.
Table 1: Reagents for Amino Acid Conjugation of 8-Quinolinamines
| Reagent Type | Examples | Role in Synthesis |
| Protecting Groups | Boc (tert-Butoxycarbonyl), Cbz (Carbobenzyloxy) | Protects the amino group of the amino acid to prevent side reactions. |
| Coupling Agents | DCC (1,3-Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates the carboxylic acid group of the amino acid for amide bond formation. |
| Catalysts | DMAP (4-Dimethylaminopyridine) | Often used with EDC to enhance the rate and efficiency of the coupling reaction. |
| Deprotection Reagents | TFA (Trifluoroacetic acid), H2/Pd-C | Removes the protecting group from the amino acid after conjugation. |
| Solvents | DCM (Dichloromethane), DMF (Dimethylformamide) | Provides the reaction medium. |
Regioselectivity and Stereoselectivity in Synthetic Reactions
The precise control of substituent placement (regioselectivity) and the spatial orientation of atoms (stereoselectivity) is paramount in the synthesis of complex bioactive molecules like derivatives of this compound. The biological activity of a compound can be highly dependent on the specific arrangement of its functional groups.
Regioselectivity
Achieving regioselectivity in the synthesis of substituted quinolines can be accomplished through various strategies. The Friedländer annulation is a classical and versatile method for quinoline synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. researchgate.netresearchgate.netnih.govcolab.ws The regioselectivity of the Friedländer synthesis is inherently controlled by the substitution pattern of the initial reactants. For instance, the use of a specifically substituted 2-amino benzaldehyde (B42025) will dictate the position of substituents on the resulting quinoline ring. A proline-catalyzed Friedländer annulation has been described for the regioselective synthesis of 2-substituted 4-trifluoromethyl quinoline derivatives, highlighting the ability to control the placement of the trifluoromethyl group.
Another powerful approach to control regioselectivity is through directed metalation . The functionalization of quinolines can be directed to specific positions by using directing groups that coordinate to a metal catalyst. For example, the use of magnesium-based reagents can achieve regioselective functionalization at various positions of the quinoline core. researchgate.net Furthermore, copper-catalyzed C-H trifluoromethylation of 8-aminoquinoline derivatives has been shown to proceed with high selectivity for the C5 position. rsc.org This selectivity is attributed to the directing effect of the amino group at the 8-position.
Electrophilic cyclization of N-(2-alkynyl)anilines is another method that provides good regioselectivity in the synthesis of substituted quinolines, where the ring closure can be directed to a specific position on the aniline (B41778) ring. rsc.org
Stereoselectivity
The synthesis of chiral quinoline derivatives, where a specific three-dimensional arrangement of atoms is desired, requires stereoselective reactions. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.
One strategy to achieve stereoselectivity is through the use of chiral catalysts . For example, the asymmetric synthesis of tetrahydroquinoline derivatives has been achieved using a chiral titanium(IV) complex in an inverse-electron-demand Diels-Alder reaction, yielding products with high enantioselectivity. nih.gov While not specific to this compound, this demonstrates the principle of using chiral Lewis acids to induce stereoselectivity in quinoline synthesis.
The synthesis of 2-trifluoromethylated quinolines has been reported with high stereoselectivity through a sequence involving the reaction of α-CF3-enamines with 2-nitrobenzaldehydes to form ortho-nitro-substituted α,β-diaryl-CF3-enones as single diastereomers. Subsequent reduction and intramolecular cyclization afford the 2-CF3-3-arylquinolines. rsc.org
Furthermore, methods for the stereoselective synthesis of trifluoromethyl-substituted amines and alcohols that could be precursors or derivatives of the target compound have been developed. These include catalytic asymmetric umpolung addition of trifluoromethyl imines to carboxylic acid derivatives using chiral phase-transfer catalysts, and nickel-catalyzed asymmetric stereoconvergent Hiyama cross-coupling for the synthesis of enantioenriched α-trifluoromethyl alcohols and ethers. brandeis.edunih.gov These methods provide access to chiral building blocks that can be incorporated into the quinoline scaffold.
Advanced Spectroscopic and Computational Investigations
Detailed Spectroscopic Characterization
Spectroscopic techniques are instrumental in elucidating the structural features of 8-(trifluoromethyl)quinolin-6-amine. Vibrational and nuclear magnetic resonance spectroscopy, in particular, offer a window into the compound's bonding, functional groups, and atomic connectivity.
Table 1: Characteristic Vibrational Frequencies for a Related Quinoline (B57606) Derivative
| Vibration Type | FT-IR (cm⁻¹) | FT-Raman (cm⁻¹) |
|---|---|---|
| C-N Stretch | 1076 | 1375-1077 |
| C=C Stretch | 1569, 1619, 1638 | 1572, 1621, 1637 |
Data for 4-amino-2-methyl-8-(trifluoromethyl)quinoline. dergipark.org.tr
The amino (NH₂) group exhibits characteristic deformation modes. In 4-amino-2-methyl-8-(trifluoromethyl)quinoline, the NH₂ deformation band is observed at 1592 cm⁻¹ in the FT-IR spectrum and 1594 cm⁻¹ in the FT-Raman spectrum. dergipark.org.tr The NH₂ stretching modes for this related compound are assigned at 3383 cm⁻¹ (FT-IR) and 3388 cm⁻¹ (FT-Raman). dergipark.org.tr These values provide a reference for identifying the amino group in this compound. The disappearance of the NH₂ signal upon chemical modification, such as the formation of a Schiff base, can be clearly observed in ¹H NMR spectra, confirming the participation of the amino group in the reaction. beilstein-archives.orgbeilstein-journals.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon framework. Two-dimensional (2-D) NMR techniques, such as COSY, are employed to establish the connectivity between atoms. researchgate.net
For quinoline derivatives, ¹H and ¹³C NMR spectra are crucial for assigning the chemical shifts of each proton and carbon atom in the molecule. researchgate.net In a related compound, 4-amino-2-methyl-8-(trifluoromethyl)quinoline, the ¹H and ¹³C NMR spectra were recorded in DMSO-d₆. researchgate.net The chemical shifts are influenced by the electron-donating or electron-withdrawing nature of the substituents on the quinoline ring. The trifluoromethyl group, being strongly electron-withdrawing, significantly impacts the chemical shifts of nearby nuclei. nih.gov The ¹⁹F NMR spectrum of trifluoromethylated quinolines typically shows a singlet for the CF₃ group. nih.govbeilstein-archives.org For instance, in a series of (E)-2-(((2-alkyl(aryl/heteroaryl)-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenols, the ¹⁹F NMR spectra in CDCl₃ showed a singlet at an average of -61.70 ppm for the CF₃ group. beilstein-archives.org
Table 2: Representative NMR Data for Trifluoromethylated Quinoline Derivatives
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| ¹H (NH₂) | ~4.51 | - | - |
| ¹³C (CF₃) | ~123.52 | quartet | ¹JCF ≈ 274.6 |
Data compiled from studies on various 6-amino-4-(trifluoromethyl)quinolines. beilstein-archives.orgbeilstein-journals.org
The complete assignment of ¹H and ¹³C NMR spectra for complex molecules like quinolines often requires 2-D NMR techniques. researchgate.net These methods help to resolve ambiguities that may arise from overlapping signals in 1-D spectra. While specific data on the fluxional behavior of this compound is not detailed, NMR studies on similar molecules can reveal dynamic processes such as conformational changes or restricted rotation around single bonds, which would be observable through changes in the NMR spectra at different temperatures.
Liquid chromatography-mass spectrometry (LC-MS) is a vital analytical technique for confirming the molecular weight and formula of a compound. eurl-pesticides.eu The method involves separating the compound from a mixture using liquid chromatography and then determining its mass-to-charge ratio (m/z) using mass spectrometry. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the elemental composition of the molecule. beilstein-archives.org This technique has been successfully used to characterize a variety of quinoline derivatives, confirming their successful synthesis and purity. beilstein-archives.orgeurl-pesticides.eu For instance, a novel LC-MS/MS method has been developed for the simultaneous quantification of trace amines and their metabolites in plasma, demonstrating the sensitivity and specificity of this technique. rug.nl
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-Amino-2-methyl-8-(trifluoromethyl)quinoline |
| (E)-2-(((2-Alkyl(aryl/heteroaryl)-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenols |
| Carbon |
| Hydrogen |
| Nitrogen |
In-Depth Analysis of this compound Remains Elusive Due to Lack of Specific Research
A comprehensive scientific article detailing the advanced spectroscopic and computational properties of the chemical compound this compound cannot be generated at this time. Despite extensive searches for dedicated research, no specific studies providing the requisite experimental or theoretical data for this particular molecule were found in the available scientific literature.
The inquiry requested a detailed examination structured around specific advanced topics, including X-ray crystallographic studies for solid-state structure determination and in-depth quantum chemical calculations. These computational studies were to encompass Density Functional Theory (DFT) for electronic and structural properties, geometric optimization, frequency calculations, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis, electrostatic potential mapping, and a normal coordinate analysis based on scaled quantum mechanical force fields.
While the compound this compound is documented and available from chemical suppliers, with the assigned CAS Number 1080640-91-0, it appears to be a molecule that has not yet been the subject of detailed, publicly available academic research focusing on its fundamental structural and electronic properties. sigmaaldrich.com
Investigations into related quinoline derivatives are present in the scientific literature. nih.govrsc.orgarabjchem.org These studies often employ the requested advanced techniques, such as DFT and spectroscopic analysis, to characterize various substituted quinolines. nih.govrsc.orgarabjchem.orgresearchgate.net For instance, research on different isomers or analogues demonstrates the utility of HOMO-LUMO analysis in understanding chemical reactivity and the correlation of theoretical data with experimental spectra. nih.gov However, the precise electronic and structural characteristics are highly dependent on the specific substitution pattern on the quinoline ring. Therefore, data from isomers like 6-(trifluoromethyl)quinolin-8-amine (B1532394) or other analogues cannot be extrapolated to accurately describe this compound. bldpharm.comsigmaaldrich.com
The generation of a scientifically accurate and informative article as per the detailed outline is contingent upon the existence of primary research data. Without published X-ray crystallographic data or the specific outputs from quantum chemical calculations for this compound, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.
Further research and publication in peer-reviewed journals are necessary before a detailed analysis of this specific compound can be provided.
Biological and Pharmacological Research Applications
Role as a Building Block for Biologically Active Molecules
8-(Trifluoromethyl)quinolin-6-amine serves as a crucial starting scaffold or intermediate in the synthesis of more complex, biologically active molecules. nih.govfluorochem.co.uk The quinoline (B57606) nucleus, particularly when substituted with moieties like the trifluoromethyl group, is recognized as a "privileged structure" in medicinal chemistry. nih.gov This is due to its presence in a wide array of pharmacologically active compounds and its ability to be chemically modified to create diverse molecular architectures. fluorochem.co.ukresearchgate.net
The presence of the trifluoromethyl group (-CF3) at the 8-position and the amine group (-NH2) at the 6-position provides reactive sites for further chemical elaboration. The amine group, for instance, can be readily transformed into amides or used in coupling reactions to introduce various side chains and linkers. These modifications are pivotal in developing new derivatives with tailored pharmacological profiles. researchgate.netresearchgate.net Researchers utilize this scaffold to design and synthesize novel compounds for investigation in areas such as antimalarial, anticonvulsant, and anxiolytic drug discovery programs. nih.govresearchgate.netresearchgate.net The process often involves multicomponent reactions where the quinoline core is combined with other chemical entities to rapidly generate a library of diverse compounds for biological screening. nih.gov
Investigational Pharmacological Activities of Derived Compounds
The 8-aminoquinoline (B160924) framework is a well-established pharmacophore for antimalarial drugs, with historical members like primaquine (B1584692) being used to eradicate latent liver stages of malaria. nih.govnih.gov The emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new agents, and derivatives of this compound are part of this ongoing research. nih.gov The trifluoromethyl substituent is of particular interest as it can enhance the metabolic stability and potency of drug candidates. researchgate.net
Derivatives incorporating the trifluoromethyl quinoline core have been evaluated for their ability to inhibit the growth of malaria parasites in laboratory settings. Studies have assessed the in vitro antimalarial activity of these compounds against chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. nih.govresearchgate.netmdpi.com
In one study, a series of 2,8-bis(trifluoromethyl) quinoline ketones were tested against the CQS D10 strain of P. falciparum. nih.govresearchgate.net The results, measured by the half-maximal inhibitory concentration (IC50), indicated that compounds with two trifluoromethyl groups had slightly higher activity than those with only one. For example, 2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene (B1212753) and 2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketones showed IC50 values of 4.8 µg/mL and 5.2 µg/mL, respectively. nih.gov
Another investigation focused on di-Mannich base derivatives of 2-(7'-trifluoromethylquinolin-4'-ylamino)phenol. researchgate.net All seven compounds in this series (labeled as series 5 ) demonstrated higher activity against the CQS FCQ-27 isolate of P. falciparum than the reference drug chloroquine (B1663885). researchgate.net When tested against both the CQS (FCQ-27) and CQR (K-1) strains, selected compounds from this series showed no significant difference in activity, suggesting they may overcome the common mechanisms of chloroquine resistance. researchgate.net
Table 1: In Vitro Antimalarial Activity of Selected Trifluoromethyl Quinoline Derivatives
| Compound/Series | P. falciparum Strain | Activity Metric | Result | Reference |
|---|---|---|---|---|
| 2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene | D10 (CQS) | IC50 | 4.8 µg/mL | nih.gov |
| 2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketone | D10 (CQS) | IC50 | 5.2 µg/mL | nih.gov |
| Di-Mannich bases (Series 5) | FCQ-27 (CQS) | - | More active than Chloroquine | researchgate.net |
CQS: Chloroquine-Sensitive; CQR: Chloroquine-Resistant
Structure-activity relationship (SAR) studies are essential to understand how different chemical modifications to a parent scaffold influence biological activity and toxicity. For quinoline-based antimalarials, the nature and position of substituents on the quinoline ring, as well as the characteristics of any attached side chains or linkers, are critical determinants of efficacy and safety. nih.govwho.intpolicycommons.net
Research on 8-aminoquinolines has shown that a 6-methoxy group generally enhances antimalarial activity, a feature retained in many modern derivatives. nih.govwho.int The introduction of a trifluoromethyl group is a strategy to modulate these properties further. researchgate.net Studies on various quinoline derivatives reveal that the type of linker connecting the quinoline core to other chemical groups significantly impacts antimalarial potency. nih.gov For instance, in a series of 6-chloro-2-arylvinylquinolines, modifications to the amino group at the C4-position and the nature of the arylvinyl substituent led to substantial variations in activity against P. falciparum. nih.gov
Cytotoxicity is a major consideration in drug development. While a compound may be potent against the parasite, it must also be selective and not harm host cells. In a study of 1,3,5-tris[(4-(substituted-aminomethyl)phenoxy)methyl]benzene derivatives, a compound featuring three quinoline rings on its side chains (compound 1i ) was evaluated for cytotoxicity against human HepG2 liver cells, showing a half-maximal cytotoxic concentration (CC50) of over 100 µM, indicating low toxicity. mdpi.com The relationship between antiprotozoal activity (IC50) and cytotoxicity (CC50) is expressed as the Selectivity Index (SI = CC50/IC50), with a higher SI value being more favorable. mdpi.com
Derivatives of the quinoline scaffold have been investigated for their potential as anticonvulsant agents. nih.govresearchgate.net Research has explored how modifications to the quinoline ring system can lead to compounds that protect against seizures in experimental models.
In one study, a series of 8-substituted quinolines were synthesized and tested for their ability to protect against seizures induced by maximal electroshock (MES) and pentylenetetrazole (scMet) in mice. nih.govresearchgate.net The results showed that compounds featuring a 2-hydroxypropyloxyquinoline moiety had significant anticonvulsant activity. nih.govresearchgate.net Specifically, compound 20 (8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline) was identified as a potent anticonvulsant in this series. nih.govresearchgate.net Other effective compounds included 1 (8-(2'-piperazino-ethanoxy)quinoline) and 2 (8-(2'-imidazolo-ethanoxy)quinoline) from an ethane (B1197151) series, and 13 (8-(3'-piperazino)-2'-hydroxypropyloxyquinoline) and 14 (8-(3'-imidazolo)-2'-hydroxypropyloxyquinoline) from a propanol (B110389) series. nih.govresearchgate.net
A separate study investigated a novel compound, 8-(Trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine (5 ), which shares a substituted aminobenzene ring with the title compound. researchgate.net This compound demonstrated high anticonvulsant activity in various animal models, including protection against seizures induced by pentylenetetrazole, picrotoxin, and bicuculline. researchgate.net Interestingly, converting the amine group of this compound into an amide group led to a drastic change in its biological activity profile. researchgate.net
Table 2: Anticonvulsant Activity of Selected Quinoline and Related Derivatives
| Compound | Test Model | Activity/Result | Reference |
|---|---|---|---|
| 8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline (20 ) | MES, scMet | Potent anticonvulsant | nih.govresearchgate.net |
| 8-(2'-piperazino-ethanoxy)quinoline (1 ) | MES, scMet | Active anticonvulsant | nih.govresearchgate.net |
| 8-(2'-imidazolo-ethanoxy)quinoline (2 ) | MES, scMet | Active anticonvulsant | nih.govresearchgate.net |
MES: Maximal Electroshock; scMet: subcutaneous Pentylenetetrazole
The search for new anxiolytic (anti-anxiety) agents has also included quinoline-based structures and other heterocyclic systems. The mechanism of action for many anxiolytics involves modulation of GABA(A) receptors in the central nervous system. nih.gov
The compound 8-(Trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine (5 ), which showed anticonvulsant effects, was also found to possess significant anxiolytic activity. researchgate.net Its effects were evaluated in the elevated plus-maze test, a standard behavioral model for assessing anxiety in rodents. The study found that this compound exhibited a pronounced anxiolytic effect. researchgate.net As with its anticonvulsant properties, the transformation of the amine group to an amide resulted in a significant alteration of its biological activity, highlighting the importance of the amine functional group for this pharmacological effect. researchgate.net
While direct studies on the anxiolytic properties of this compound derivatives are not prominently detailed in the provided context, research into related structures suggests the potential of this chemical class. For example, studies on various imidazobenzodiazepine derivatives, which also act on GABA(A) receptors, have shown that their anxiolytic effects are dependent on their specific affinity and efficacy at different receptor subtypes (e.g., α1, α2, α3, α5). nih.gov This indicates that subtle structural modifications, such as those possible on the quinoline scaffold, could fine-tune the pharmacological profile to achieve desired anxiolytic effects.
Antifungal Properties
Research into the antifungal properties of trifluoromethyl-substituted quinolines has shown potential, although direct studies on this compound are not extensively documented. However, studies on analogous structures provide insight into the potential of this chemical class. For instance, research into 2,8-bis(trifluoromethyl)-4-quinolinol and its derivatives has demonstrated notable activity against several phytopathogenic fungi. nih.gov
In one study, a series of derivatives based on the 2,8-bis(trifluoromethyl)-4-quinolinol core were synthesized and evaluated for their antifungal efficacy against economically important plant pathogens. nih.gov Several of these compounds exhibited potent antifungal effects. nih.gov Notably, compound Ac12 from this series showed exceptional activity against Sclerotinia sclerotiorum and Botrytis cinerea, with EC50 values of 0.52 and 0.50 μg/mL, respectively. nih.gov This activity was more potent than both the lead compound, 2,8-bis(trifluoromethyl)-4-quinolinol, and the commercial fungicide 8-hydroxyquinoline (B1678124). nih.gov Preliminary mechanistic studies suggested that the antifungal action of Ac12 may involve the disruption of the cell membrane's morphology, leading to increased permeability and the leakage of cellular contents. nih.gov
| Compound | Sclerotinia sclerotiorum | Botrytis cinerea |
|---|---|---|
| Ac12 | 0.52 | 0.50 |
| Lead Compound 3 (2,8-bis(trifluoromethyl)-4-quinolinol) | 1.72 | 1.89 |
| 8-Hydroxyquinoline | 2.12 | 5.28 |
| Azoxystrobin (Commercial Fungicide) | >30 | >30 |
Antiviral Activity (e.g., against MERS-CoV, ZIKV)
The emergence of novel viral pathogens necessitates the development of new antiviral agents. While direct evidence for the activity of this compound against Middle East Respiratory Syndrome Coronavirus (MERS-CoV) is lacking in the reviewed literature, research on related quinoline compounds has shown promise against other viruses, such as Zika Virus (ZIKV).
Zika virus, a flavivirus primarily transmitted by Aedes mosquitoes, has been linked to significant neurological complications. mdpi.comnih.gov In the search for effective anti-ZIKV therapeutics, drug repurposing and the synthesis of novel compounds have been key strategies. Mefloquine (B1676156), an antimalarial drug featuring a quinoline core, has demonstrated anti-ZIKV activity. nih.gov This has spurred investigations into other quinoline derivatives. A study by Barbosa-Lima and colleagues reported that 2,8-bis(trifluoromethyl)quinoline derivatives inhibited ZIKV replication in vitro. researchgate.net These molecular modifications of the mefloquine structure resulted in compounds with potent antiviral activity against ZIKV in Vero cells. researchgate.net
While specific data for this compound is not available, the findings for 2,8-bis(trifluoromethyl)quinoline analogs suggest that the trifluoromethyl-quinoline scaffold is a promising starting point for the development of anti-ZIKV agents. nih.govresearchgate.net
Anticancer Activity
The quinoline ring is a well-established pharmacophore in the design of anticancer agents. researchgate.net The incorporation of a trifluoromethyl group is a strategy often employed to enhance the pharmacological properties of potential drug candidates. researchgate.netnih.gov Several studies have explored the anticancer potential of various trifluoromethyl-substituted quinoline derivatives.
One area of research has focused on 2-(trifluoromethyl)quinolin-4-amine (B175998) derivatives as potential microtubule-targeted agents. researchgate.net In a particular study, a series of these compounds were synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myelogenous leukemia), and HeLa (cervical cancer). researchgate.net Several compounds exhibited potent anti-proliferative activities, with compound 5e being particularly noteworthy, showing IC50 values of 0.49 μM, 0.08 μM, and 0.01 μM against PC3, K562, and HeLa cells, respectively. researchgate.net
Furthermore, research on quinoline-derived trifluoromethyl alcohols has identified compounds with potent growth-inhibitory effects. nih.gov For example, 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol (compound 2 in the study) demonstrated more potent anticancer activity in vitro than the established chemotherapy drug cisplatin, with an LC50 value of 14.14 μM. nih.gov Additionally, studies on 8-amino-quinoline scaffolds have indicated their potential as antiproliferative agents. nih.gov
| Compound | Cancer Cell Line | Activity (IC50/LC50) | Reference |
|---|---|---|---|
| Compound 5e (a 2-(trifluoromethyl)quinolin-4-amine derivative) | PC3 | 0.49 μM | researchgate.net |
| Compound 5e (a 2-(trifluoromethyl)quinolin-4-amine derivative) | K562 | 0.08 μM | researchgate.net |
| Compound 5e (a 2-(trifluoromethyl)quinolin-4-amine derivative) | HeLa | 0.01 μM | researchgate.net |
| Compound 2 (a quinoline-derived trifluoromethyl alcohol) | (Cell line not specified in abstract) | 14.14 μM | nih.gov |
Antioxidant Properties and Reactive Oxygen Species (ROS) Generation
The role of quinoline derivatives in modulating oxidative stress is complex, with different studies reporting both antioxidant and pro-oxidant activities. This dual behavior often depends on the specific substitution pattern of the quinoline ring and the biological context.
Research on 8-hydroxyquinoline derivatives has highlighted their antioxidant potential. researchgate.netelsevierpure.com In one study, 5-amino-8-hydroxyquinoline was identified as a particularly potent antioxidant, with an IC50 value of 8.70 μM in a DPPH radical scavenging assay, which was more potent than the α-tocopherol positive control. elsevierpure.com
Conversely, some 8-aminoquinoline derivatives are known to exhibit pro-oxidant effects. The antimalarial drug primaquine, which has an 8-aminoquinoline structure, is known to have pro-oxidant effects, and its metabolites can undergo redox cycling. nih.gov In a more recent study, a new chiral 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine-based compound, (R)-5a , was found to induce the production of cellular reactive oxygen species (ROS) in A2780 ovarian cancer cells. nih.gov This ROS production was associated with the compound's antiproliferative activity. nih.gov
These findings suggest that trifluoromethyl-substituted aminoquinolines could potentially be designed to act as either antioxidants or as pro-oxidant agents that generate ROS to induce cell death in pathological conditions like cancer.
Mechanistic Studies of Biological Action
Understanding the mechanisms through which quinoline derivatives exert their biological effects is crucial for the development of targeted therapies. Research has begun to elucidate how these compounds interact with biological targets and influence cellular processes.
Investigation of Binding Mechanisms with Biological Targets
The biological activity of quinoline derivatives is often predicated on their ability to bind to specific molecular targets, such as enzymes or receptors. In silico docking studies and biochemical assays have been instrumental in identifying these interactions.
For example, an in silico investigation explored the binding of a novel quinoline derivative, which includes a trifluoromethyl-substituted heterocycle, to Bruton's tyrosine kinase (BTK). acs.org BTK is a key enzyme in the signaling pathways of various immune cells, including B-cells and microglia. acs.org The study demonstrated that the trifluoromethyl-substituted quinoline derivative could form stable hydrogen bond interactions with key residues in the ATP-binding pocket of BTK, specifically CYS481, LEU408, and GLU488. acs.org This suggests a potential mechanism for modulating immune responses.
In another line of research, 8-quinolinesulfonamide derivatives have been investigated as inhibitors of the M2 isoform of pyruvate (B1213749) kinase (PKM2), an enzyme that is overexpressed in many tumor cells and plays a role in cancer metabolism. mdpi.com Molecular docking studies indicated that these compounds could bind to and modulate the activity of PKM2. mdpi.com
Influence on DNA Synthesis and Cell Division
Several trifluoromethyl-quinoline derivatives have been shown to exert their anticancer effects by interfering with the cell cycle and inhibiting cell division.
The 2-(trifluoromethyl)quinolin-4-amine derivative, compound 5e , which exhibited potent anticancer activity, was found to arrest HeLa cells in the G2/M phase of the cell cycle in a dose-dependent manner. researchgate.net This cell cycle arrest was associated with the induction of apoptosis. researchgate.net Further mechanistic studies revealed that this compound acts as a tubulin polymerization inhibitor, disrupting the formation of the mitotic spindle, which is essential for cell division. researchgate.net
Similarly, the chiral tetrahydroquinoline derivative (R)-5a was also shown to affect the cell cycle phases in A2780 ovarian cancer cells. nih.gov The ability of these compounds to halt cell cycle progression highlights a key mechanism for their antiproliferative effects.
Effects on Virus Replication
While direct studies on the effect of this compound on virus replication are not extensively detailed in the public domain, the broader class of quinoline derivatives has demonstrated significant antiviral properties. benthamdirect.comnih.gov Research into quinoline analogues has revealed their potential to inhibit the replication of various viruses, including enteroviruses and arboviruses like Zika (ZIKV) and chikungunya (CHIKV). nih.govnih.gov
For instance, studies on other trifluoromethyl-substituted quinolines have shown potent antiviral activity. Specifically, 2,8-bis(trifluoromethyl)quinoline derivatives have exhibited high efficacy against ZIKV, with some compounds being five times more effective than the FDA-approved antiviral drug mefloquine. nih.gov The trifluoromethyl group, a common substituent in medicinal chemistry, is known to enhance the stability and biological activity of molecules. researchgate.net This suggests that the trifluoromethyl moiety at the 8-position of the quinoline ring in this compound could be a key contributor to its potential antiviral effects. The mechanism of action for many quinoline-based antivirals involves targeting viral proteins essential for replication, such as the VP1 protein in enteroviruses. nih.gov
Drug Discovery and Development Implications
The structural features of this compound make it a promising candidate for further drug discovery and development efforts. benthamdirect.comnih.govresearchgate.net The quinoline core provides a robust and well-understood framework for designing new drugs, while the trifluoromethyl and amine groups offer sites for chemical modification to optimize therapeutic properties. nih.govorientjchem.org
Optimization of Therapeutic Properties through Chemical Modifications
The therapeutic potential of quinoline derivatives can be significantly enhanced through strategic chemical modifications. researchgate.net The presence of an amine group at the 6-position and a trifluoromethyl group at the 8-position of this compound provides opportunities for a variety of chemical transformations. frontiersin.org These modifications can be aimed at improving key drug-like properties such as:
Potency: Altering substituents on the quinoline ring can lead to stronger interactions with biological targets, thereby increasing the compound's potency. orientjchem.org
Selectivity: Modifications can be designed to increase the compound's affinity for a specific target, reducing off-target effects. orientjchem.org
Pharmacokinetics: Adjusting the chemical structure can improve absorption, distribution, metabolism, and excretion (ADME) properties, leading to better bioavailability and a more favorable dosing profile. orientjchem.org
For example, the introduction of different functional groups to the amine at the 6-position could modulate the compound's solubility and ability to form hydrogen bonds, which are crucial for target binding. rsc.org Similarly, the trifluoromethyl group at the 8-position, while beneficial for activity, might also influence metabolic stability, a factor that can be fine-tuned through further chemical engineering. nih.gov
Strategies for Improving Drug Design and Efficacy
Modern drug design strategies can be effectively applied to optimize derivatives of this compound. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, can provide valuable insights into how chemical structure relates to biological activity. nih.gov These in-silico approaches can help predict the effects of different chemical modifications before they are synthesized in the laboratory, thereby accelerating the drug discovery process. nih.gov
A common strategy involves creating a library of analogues by systematically varying the substituents on the quinoline scaffold and evaluating their biological activity. nih.gov This allows for the identification of key structural features that contribute to the desired therapeutic effect. For instance, a study on quinoline analogues as anti-enterovirus agents revealed that the presence of a trifluoromethyl-substituted oxadiazole group was crucial for potent antiviral activity. nih.gov This highlights the importance of exploring different chemical moieties to enhance efficacy.
Development of Novel Drug Entities from Quinoline Scaffolds
The quinoline scaffold is a prolific source for the discovery of new drug entities. nih.govnih.gov Its versatility has led to the development of drugs for a wide range of diseases, including malaria, cancer, and various infections. nih.govarabjchem.org The inherent biological activity of the quinoline nucleus, combined with the potential for diverse chemical modifications, makes it an attractive starting point for drug discovery programs. researchgate.net
The development of novel drugs from quinoline scaffolds often involves a process of rational design, where knowledge of the biological target and the structure-activity relationships of existing quinoline derivatives is used to guide the synthesis of new compounds with improved properties. nih.govresearchgate.net The compound this compound, with its specific substitution pattern, represents a promising lead structure for the development of new antiviral agents and potentially other therapeutics. Further research into its biological activities and the optimization of its chemical structure could lead to the discovery of novel and effective drug candidates.
Advanced Applications and Emerging Research Areas
Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs)
Quinoline (B57606) derivatives are recognized for their potential in optoelectronic applications. mdpi.com The core structure of these compounds is well-suited for use in both Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs). beilstein-archives.orgbeilstein-journals.org The introduction of substituents, such as the trifluoromethyl group in 8-(Trifluoromethyl)quinolin-6-amine, can modulate the luminescent and electronic properties of the quinoline ring. researchgate.net
In the context of OLEDs, quinoline derivatives have been investigated as fluorescent materials for the emissive layer. mdpi.comresearchgate.net Variations in the chemical structure of these derivatives allow for the tuning of emission colors and improvement of device efficiency. researchgate.net For instance, some quinoline-based complexes have been shown to exhibit green or yellow luminescence. researchgate.netsemanticscholar.org The trifluoromethyl group, being a strong electron-withdrawing group, can enhance the electron-transporting capabilities of the molecule, a desirable characteristic for efficient OLEDs. beilstein-archives.org
Similarly, in the realm of OSCs, quinoline derivatives are considered promising materials. nih.gov Their photoactive nature and tunable optoelectronic properties make them suitable for use as components in the active layer of photovoltaic devices. nih.gov The ability to engineer the molecular structure allows for the optimization of light absorption and charge transport properties, which are crucial for high-efficiency solar cells. nih.gov
6-Aminoquinoline compounds, a class to which this compound belongs, display noteworthy luminescent properties. beilstein-archives.orgbeilstein-journals.org This characteristic has sparked considerable interest due to their potential in the development of OLEDs, OSCs, and biomolecular markers. beilstein-archives.orgbeilstein-journals.org The fluorescence of these compounds can be influenced by the solvent environment and the presence of various substituents on the quinoline core.
Schiff bases derived from 6-aminoquinolines have demonstrated a range of quantum fluorescence yields in different solvents, as illustrated in the table below.
| Solvent | Quantum Fluorescence Yield (Φf) | Stokes Shift (nm) |
| Chloroform (CHCl3) | 0.12–0.80 | 59–85 |
| Dimethyl Sulfoxide (DMSO) | 0.20–0.75 | 65–150 |
| Methanol (MeOH) | 0.13–0.85 | 65–130 |
This data represents the range of properties observed for a series of (E)-2-(((2-alkyl(aryl/heteroaryl)-4-(trifluoromethyl)quinolin-6-yl)imino)methyl)phenols. beilstein-journals.org
The significant Stokes shifts observed in polar solvents like DMSO and MeOH suggest a substantial difference between the absorption and emission maxima, which is beneficial for certain applications. beilstein-journals.org
Chemosensor Development
The quinoline scaffold is a key component in the design of chemosensors, particularly for the detection of metal ions. nih.gov Derivatives of 8-aminoquinoline (B160924) and 8-hydroxyquinoline (B1678124) are commonly used as fluorogenic chelators for ions such as Zn²⁺. nih.gov The binding of a target ion to the quinoline-based sensor can induce a change in its fluorescence, allowing for qualitative and quantitative detection. nih.gov
Thiosemicarbazone-based chemosensors derived from quinoline have been developed for the colorimetric detection of anions like fluoride (F⁻) and cyanide (CN⁻). nih.govresearchgate.net These sensors exhibit a rapid and noticeable color change upon interaction with the target anions. nih.govresearchgate.net The development of such sensors is significant due to the high toxicity and widespread presence of these ions in the environment. nih.govresearchgate.net
Biomolecular Markers
The inherent luminescent properties of 6-aminoquinoline derivatives suggest their potential utility as biomolecular markers. beilstein-archives.orgbeilstein-journals.org Fluorescent molecules are invaluable tools in biological research and medical diagnostics, enabling the visualization and tracking of specific molecules, cells, or biological processes. The ability to modify the quinoline structure allows for the tuning of its photophysical properties to suit specific imaging applications.
Structural and Electronic Properties for Material Science
The structural and electronic characteristics of quinoline derivatives are of great interest in material science. The trifluoromethyl substituent in this compound is known to enhance stability, lipophilicity, and resistance to enzymatic degradation in bioactive molecules. beilstein-archives.org In the context of materials, this group can improve electron-transporting properties and reduce intermolecular stacking, which is advantageous for the development of phosphorescent materials used in OLEDs. beilstein-archives.org
Computational studies, such as Density Functional Theory (DFT), are employed to understand the spectroscopic, structural, and electronic properties of these molecules. researchgate.net For a related compound, 4-amino-2-methyl-8-(trifluoromethyl)quinoline, DFT calculations have been used to analyze its vibrational properties and molecular structure. researchgate.net Such theoretical investigations provide valuable insights into the behavior of these molecules and guide the design of new materials with desired properties.
Future Research Directions and Unexplored Potential
The field of quinoline derivatives, including this compound, holds considerable promise for future research. While the broader class of 6-aminoquinolines has shown potential in various applications, specific investigations into this compound are still emerging.
Future research could focus on several key areas:
Synthesis and Characterization: The development of novel synthetic routes to produce this compound and its derivatives with high purity and yield. Detailed characterization of its photophysical and electronic properties is essential to fully understand its potential.
Device Fabrication and Testing: The incorporation of this compound into OLED and OSC devices to evaluate its performance as an emissive or photoactive material.
Chemosensor and Biosensor Development: The design and synthesis of new chemosensors and biosensors based on the this compound scaffold for the detection of a wider range of analytes with high sensitivity and selectivity.
Biomedical Applications: Exploration of its potential in biological imaging and as a scaffold for the development of new therapeutic agents, leveraging the known biological activities of quinoline compounds.
Computational Modeling: Further theoretical studies to predict the properties of new derivatives and to understand the structure-property relationships that govern their performance in various applications.
The unexplored potential of this compound lies in the synergistic effect of the quinoline core and the trifluoromethyl group, which could lead to the development of next-generation materials for advanced technological and biomedical applications.
Q & A
Basic: What are the standard synthetic routes for preparing 8-(Trifluoromethyl)quinolin-6-amine, and what challenges are associated with trifluoromethylation?
Answer:
The synthesis of this compound typically involves two key steps: (1) constructing the quinoline backbone and (2) introducing the trifluoromethyl (CF₃) group. Common approaches include:
- Condensation-Reduction Sequences : Similar to methods used for tetrahydroquinoline derivatives, where cyclization of substituted anilines with carbonyl compounds is followed by reduction steps .
- Multi-Component Reactions : For example, iodine-catalyzed reactions of aromatic aldehydes, cyclopentanone, and quinolin-6-amine derivatives (yields ~27–41%), though optimization is often required .
- Trifluoromethylation : Agents like trifluoromethyl iodide or copper-mediated methods are used to introduce CF₃. Challenges include regioselectivity (ensuring CF₃ attaches at the 8-position) and side reactions due to the electron-withdrawing nature of CF₃, which can deactivate the quinoline ring .
Basic: Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with distinct shifts for the CF₃ group (δ ~110–125 ppm in ¹⁹F NMR) .
- X-Ray Crystallography : Resolves 3D conformation and confirms regiochemistry of substituents. Hydrogen-bonding patterns (e.g., N–H···N interactions) are critical for stability .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₁₀H₇F₃N₂, MW ~232.18 g/mol) and fragmentation patterns .
Advanced: How can researchers optimize reaction conditions to enhance the yield of this compound in multi-component reactions?
Answer:
Optimization strategies include:
- Catalyst Screening : Replace iodine (low yields in some cases) with Lewis acids (e.g., FeCl₃) or organocatalysts to improve regioselectivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while elevated temperatures (~80–100°C) accelerate cyclization .
- Stoichiometric Adjustments : Excess quinolin-6-amine (1.2–1.5 eq.) can drive reactions to completion, minimizing byproducts .
Advanced: What strategies are employed to resolve contradictory data in biological activity assays for quinoline derivatives like this compound?
Answer:
- Dose-Response Studies : Establish IC₅₀ values across multiple cell lines (e.g., MCF-7, HeLa) to account for cell-type specificity .
- Target Validation : Use siRNA or CRISPR to confirm involvement of putative targets (e.g., microtubules) in observed effects .
- Metabolic Stability Tests : Assess compound degradation in serum or liver microsomes to rule out false negatives due to rapid metabolism .
Basic: What in vitro assays are recommended for initial evaluation of the anticancer potential of this compound?
Answer:
- MTT/Proliferation Assays : Quantify inhibition of cancer cell growth after 48–72 hours of treatment .
- Tubulin Polymerization Assays : Measure disruption of microtubule dynamics, a common mechanism for quinoline-based antitumor agents .
- Apoptosis Markers : Use flow cytometry (Annexin V/PI staining) to detect early/late apoptotic cells .
Advanced: How does the electron-withdrawing effect of the trifluoromethyl group influence the reactivity of this compound in coordination chemistry?
Answer:
The CF₃ group reduces electron density on the quinoline ring, enhancing stability of metal complexes by:
- Increasing Lewis Acidity : Facilitates coordination to transition metals (e.g., Pd, Cu) via the lone pair on the quinoline nitrogen .
- Tuning Redox Properties : Stabilizes metal centers in higher oxidation states, useful in catalytic applications .
- Directing Substituent Orientation : The 8-CF₃ group sterically and electronically influences ligand geometry in complexes .
Basic: What are the recommended storage conditions to ensure the stability of this compound in laboratory settings?
Answer:
- Temperature : Store at –20°C in airtight containers to prevent degradation.
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the amine group .
- Light Protection : Amber vials minimize photodegradation, as CF₃-containing compounds are often light-sensitive .
Advanced: What computational methods can predict the binding affinity of this compound with biological targets like microtubules?
Answer:
- Molecular Docking (AutoDock/Vina) : Simulate interactions with β-tubulin’s colchicine-binding site, focusing on hydrogen bonds with Thr179 and hydrophobic contacts .
- MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100+ ns trajectories to identify key binding residues .
- QSAR Models : Corrogate substituent effects (e.g., CF₃ vs. Cl) on bioactivity using datasets from similar quinolines .
Basic: How can researchers confirm the purity of this compound post-synthesis?
Answer:
- HPLC-UV/ELSD : Use C18 columns (acetonitrile/water gradient) to quantify purity (>95%) and detect impurities .
- Elemental Analysis : Match experimental C/H/N/F percentages to theoretical values (e.g., C 51.73%, F 24.54%) .
- TLC Monitoring : Hexane/ethyl acetate (3:1) systems with UV visualization confirm reaction progress .
Advanced: What are the mechanistic implications of substituent positioning (e.g., 6-amine vs. 8-trifluoromethyl) on the pharmacological profile of quinoline derivatives?
Answer:
- 6-Amino Group : Enhances hydrogen-bonding with targets (e.g., DNA topoisomerases) and improves solubility via protonation .
- 8-CF₃ Group : Increases lipophilicity (logP ~2.5), enhancing blood-brain barrier penetration for CNS targets. However, it may reduce metabolic stability due to steric hindrance .
- Synergistic Effects : The 6-NH₂/8-CF₃ combination creates a dipole moment that aligns with active sites of enzymes like kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
